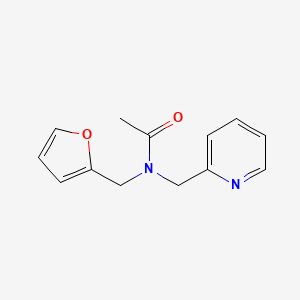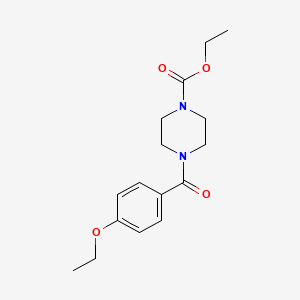![molecular formula C20H26N4O3S B5659572 2-benzyl-8-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659572.png)
2-benzyl-8-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spirocyclic compounds, including those similar to the target compound, typically involves strategic functionalization and cyclization reactions. For instance, compounds within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, closely related to our target molecule, have been synthesized for their antihypertensive activity, employing substitutions at the 8 position to modify their pharmacological profile (Caroon et al., 1981). Another relevant synthesis approach involves constructing a library of 8-benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-one derivatives on SynPhase Lanterns, showcasing the versatility of spirocyclic frameworks (Feliu et al., 2004).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds like our target is characterized by their unique 3D conformation, which significantly affects their biological activity. Techniques such as FT-IR and 1HNMR are commonly used for structural characterization, providing insights into the arrangement of functional groups and overall molecular architecture (Zhang Peng-yun, 2013).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions, including 1,3-dipolar cycloadditions, which are pivotal for introducing functional diversity and complexity into the molecule. Such reactions facilitate the synthesis of functionalized pyrazoles, integral to the structure of our target compound (Baiju & Namboothiri, 2017).
Propiedades
IUPAC Name |
2-benzyl-8-(1-ethylpyrazol-4-yl)sulfonyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-2-23-15-18(13-21-23)28(26,27)24-10-8-20(9-11-24)12-19(25)22(16-20)14-17-6-4-3-5-7-17/h3-7,13,15H,2,8-12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZHEBNMIZNFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenylpyrrolidin-2-one](/img/structure/B5659491.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5659499.png)
![7-[(2-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5659503.png)

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(2-fluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5659516.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)thiophene-2-carboxamide](/img/structure/B5659519.png)


![5,5-dimethyl-3-[2-(6-methylpyridin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5659544.png)
![cis-4-{4-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-1H-1,2,3-triazol-1-yl}cyclohexanamine hydrochloride](/img/structure/B5659548.png)
![8-[(2-oxo-4-imidazolidinyl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659556.png)
![4-(4-methylbenzyl)-3-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone](/img/structure/B5659563.png)
![2-ethyl-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5659570.png)
![N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5659584.png)